molecular formula C7H5BrO2 B042806 4-Bromobenzoic acid CAS No. 586-76-5

4-Bromobenzoic acid

Cat. No.: B042806
CAS No.: 586-76-5
M. Wt: 201.02 g/mol
InChI Key: TUXYZHVUPGXXQG-UHFFFAOYSA-N
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Description

4-Bromobenzoic acid (4-BrBA, C₇H₅BrO₂; CAS 586-76-5) is a para-substituted benzoic acid derivative with a bromine atom at the fourth position of the aromatic ring. It is a white crystalline solid with a melting point of 247–250°C , and its molecular structure combines the electron-withdrawing effects of the bromine substituent with the acidity of the carboxylic acid group (pKa ~4.0, inferred from DFT studies) .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Oxidation of 4-Bromobenzyl Alcohol: One common method involves the oxidation of 4-bromobenzyl alcohol using oxidizing agents such as Oxone in the presence of acetonitrile.

    Liquid Phase Oxidation of Parabromotoluene: Another method uses parabromotoluene as the starting material, with glacial acetic acid as the solvent and oxygen as the oxidant. The reaction is catalyzed and maintained at a temperature of 75-85°C.

Industrial Production Methods

Industrial production often involves the liquid phase oxidation method due to its high yield and purity. The process is cost-effective and uses readily available raw materials, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 4-Bromobenzoic acid can undergo further oxidation reactions, although it is already in a relatively oxidized state.

    Reduction: It can be reduced to 4-bromobenzyl alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in this compound can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Oxone, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetonitrile, glacial acetic acid.

Major Products

    4-Bromobenzyl Alcohol: Obtained through reduction.

    Substituted Benzoic Acids: Formed through substitution reactions.

Mechanism of Action

The mechanism of action of 4-bromobenzoic acid involves its interaction with various molecular targets. In biological systems, it can bind to proteins such as human serum albumin, affecting the transport and metabolism of drugs . The bromine atom in the compound can also participate in halogen bonding, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Physical and Chemical Properties

Table 1: Comparative Physical Properties of Halobenzoic Acids

Property 4-Fluorobenzoic Acid 4-Chlorobenzoic Acid 4-Bromobenzoic Acid Benzoic Acid
Melting Point (°C) 184–186 239–241 247–250 122–125
pKa (approximate) ~4.27 ~3.98 ~4.00 4.20
LogP (npoe/water) 0.88 0.82
IC50 (Potato PPO, mM) 0.635 0.370 0.300
  • Acidity : The electron-withdrawing halogen substituents lower the pKa compared to benzoic acid. However, bromine’s lower electronegativity (vs. F or Cl) results in a slightly higher pKa than 4-ClBA .
  • Lipophilicity : Despite bromine’s larger atomic size, 4-BrBA exhibits lower partitioning (logPnpoe = 0.82) than 4-ClBA (0.88), likely due to increased solubility from enhanced ionization .

Enzyme Inhibition :

  • Potato Polyphenol Oxidase (PPO): 4-BrBA (IC50 = 0.300 mM) outperforms 4-ClBA (0.370 mM) and 4-FBA (0.635 mM) due to steric hindrance from its larger bromine atom, which better fits the enzyme’s active site .

Table 2: Functional Comparison in Catalysis and Templating

Application 4-BrBA Performance vs. Analogues Key Factor
SILCA Catalyst Synthesis Less reactive than esters (e.g., methyl 4-bromobenzoate) Carboxylic acid deprotonation
Acetaminophen Form II Templating Superior to 4-ClBA and 4-FBA Halogen size and electronic effects

Biological Activity

4-Bromobenzoic acid (4-BBA) is a halogenated aromatic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the presence of a bromine atom at the para position of the benzoic acid structure. Its chemical formula is C7_7H6_6BrO2_2, and it has a molecular weight of 201.02 g/mol. The presence of the bromine atom significantly influences its reactivity and biological properties.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. A study indicated that 4-BBA derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL .

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli50
This compoundS. aureus25

2. Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin biosynthesis, and its inhibition is of interest for cosmetic applications. A study evaluating the tyrosinase inhibitory activity of 4-BBA found it to be effective, with an IC50_{50} value of approximately 1.5 mM, indicating potential as a skin-whitening agent .

3. Antidiabetic Activity

Recent investigations into the antidiabetic potential of hydrazone-Schiff base derivatives of this compound revealed promising results. One derivative exhibited an IC50_{50} value of 0.21 ± 0.01 µM against α-amylase, outperforming the standard drug acarbose (IC50_{50} = 1.34 ± 0.01 µM) . This suggests that modifications to the 4-BBA structure can enhance its biological efficacy.

Study on Protein Degradation Systems

A significant study explored the effects of benzoic acid derivatives, including 4-BBA, on protein degradation systems in human foreskin fibroblasts. The findings indicated that these compounds could enhance the activity of both the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), suggesting potential applications in anti-aging therapies .

Metabolic Fate in Animal Models

The metabolic fate of this compound was investigated using bile-duct-cannulated rats, where it was found that after intraperitoneal administration, bromine excretion rates were tracked using advanced mass spectrometry techniques . This research provides insights into the pharmacokinetics and potential toxicity of the compound.

Toxicological Considerations

While many studies highlight the beneficial activities of this compound, it is crucial to consider its toxicological profile. Studies have indicated that brominated compounds can be persistent in the environment and may bioaccumulate, raising concerns about their long-term effects on human health and ecosystems .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Bromobenzoic acid in laboratory settings?

A common method involves condensation reactions, such as reacting o-phenylenediamine with this compound in the presence of polyphosphoric acid at 180°C for 4 hours to yield benzimidazole derivatives . For purification, repeated sublimation in vacuo at 373 K is recommended to achieve high-purity material suitable for thermochemical studies .

Q. How can researchers determine the solubility of this compound in organic solvents?

Solubility is typically measured using gravimetric methods or high-temperature liquid chromatography (HTLC). For example, studies in cyclohexane and benzene at 303 K employed gravimetry , while correlations with octanol/water partition coefficients used HTLC paired with inductively coupled plasma mass spectrometry (ICP-MS) . Note that discrepancies in solubility data may arise due to single-temperature measurements and lack of independent validation .

Q. What safety precautions are essential when handling this compound?

Key precautions include:

  • PPE : Wear gloves, lab coats, and eye protection to avoid skin/eye contact (GHS classification: H302, H402) .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols .
  • Storage : Keep sealed in dry, cool conditions (recommended: -20°C) to prevent degradation .
  • Disposal : Follow local regulations for halogenated organic waste .

Advanced Research Questions

Q. What methodologies are employed to study the metabolic fate of this compound in biological systems?

In vivo metabolic pathways are analyzed using ICP-MS and HTLC to quantify bromine excretion rates in rat models. Intraperitoneal administration (50 mg/kg) revealed biliary excretion as a primary route, with urinary metabolites identified via linear ion trap MS . In vitro studies using rat hepatocyte incubations further dissect phase I/II metabolic transformations .

Q. How does this compound serve as a test material in combustion calorimetry?

It is a validated standard for calibrating rotating-bomb calorimeters due to its well-characterized energy of combustion. The recommended specific energy is -(15,261.0 ± 4.2) J/g at 298.15 K, derived from studies using purified commercial samples (e.g., Merck >99%) . Key considerations include auxiliary substance selection (e.g., paraffin oil) and correction for side reactions involving bromine .

Q. What strategies resolve contradictions in solubility data across studies?

Discrepancies (e.g., in methanol or 1-octanol) can be addressed by:

  • Cross-validation : Repeating measurements at multiple temperatures and using complementary techniques (e.g., gravimetry vs. spectroscopic methods) .
  • Standardized protocols : Ensuring consistent solvent purity (e.g., drying over MgSO₄) and equilibration times .
  • Meta-analysis : Applying statistical models to reconcile outliers, as seen in partition coefficient studies where this compound deviated from linear regression predictions in NPOE/water systems .

Q. How is this compound utilized in synthesizing bioactive heterocycles?

It is a key precursor for benzimidazole derivatives, which exhibit anti-bacterial and anti-diabetic activities. Mechanistically, the bromine substituent enhances electrophilicity at the carbonyl group, facilitating nucleophilic attack by amines. Reaction optimization includes acid catalysts (e.g., PPA) and controlled heating to suppress side reactions .

Q. Methodological Notes

  • Analytical Techniques : Prioritize HTLC-ICP-MS for halogen tracking and differential scanning calorimetry (DSC) for thermodynamic profiling .
  • Data Reproducibility : Address batch-to-batch variability by sourcing high-purity reagents (≥98%) and validating via NMR/melting point analysis .

Properties

IUPAC Name

4-bromobenzoic acid
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InChI

InChI=1S/C7H5BrO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)
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InChI Key

TUXYZHVUPGXXQG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=O)O)Br
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Molecular Formula

C7H5BrO2
Record name 4-BROMOBENZOIC ACID
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DSSTOX Substance ID

DTXSID7060413
Record name 4-Bromobenzoic acid
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Molecular Weight

201.02 g/mol
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Physical Description

4-bromobenzoic acid appears as colorless to red crystals. (NTP, 1992), Solid; [Merck Index] Colorless to red solid; [CAMEO] Beige powder; [Aldrich MSDS]
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CAS No.

586-76-5
Record name 4-BROMOBENZOIC ACID
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Melting Point

473.9 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

The test described in Example 1 was repeated using 300 g of p-bromotoluene, 700 g of acetic acid, 50 g of water, 6 g of cobalt acetate tetrahydrate, 5 g of sodium bromide and 5 g of sodium acetate. In a reaction time of 170 minutes, 292.4 g of p-bromobenzoic acid was obtained (80% of the theory).
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300 g
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5 g
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50 g
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Synthesis routes and methods II

Procedure details

1.1 eq of aqueous NaOH (1 M solution) was added to a solution of methyl 4-bromobenzoate in THF (0.5 M) and the reaction allowed to stir at RT overnight. THF was removed in vacuo and aqueous HCl (6M) was added dropwise to the basic solution at 0° C. to adjust the pH to pH 2. The resultant aqueous mixture was extracted with EtOAc (3×) and then the combined organics were washed with brine, dried over Na2SO4, filtered and the solvent evaporated in vacuo. The title compound was obtained in quantitative yield; MS (ES+) m/z 201 (M+H)+, m/z 203 (M+H)+
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Synthesis routes and methods III

Procedure details

KMnO4 was added in three portions according to the following procedure: KMnO4 (1.515 g, 9.59 mmol) was suspended in water (20 mL). 4-bromotoluene was added dropwise while the reaction stirred vigorously at 60° C. The mixture was allowed to reflux overnight with a loosely placed septum. A second portion of KMnO4 (0.773 g, 4.795 mmol) was added and reaction allowed to continue reflux for 8.5 hr. A final portion of KMnO4 was added and the reaction allowed to reflux for an additional 48 hr, until deemed complete by the consumption of KMnO4 and the formation MnO2. The reaction was filtered under vacuum and precipitate was rinsed with hot water. The aqueous solution was extracted with EtOAc and then acidified to pH 2-3 (as indicated by pH paper). The aqueous layer extracted again with 2× equal volume EtOAc. Pooled organic layers from the second extraction were dried over anhydrous Na2SO4 and evaporated to dryness to afford 4-bromobenzoic acid (0.673 g, 3.3 mmol, 41%). 1H-NMR (CD2Cl2, 500 MHz) δ (ppm): 7.63 (d, J=14.1 Hz, 2H); 7.94 (d, J=17.2 Hz, 2H).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Bromobenzoic acid
4-Bromobenzoic acid
4-Bromobenzoic acid

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